Product packaging for (Cyclohexylmethyl)sulfamic acid(Cat. No.:CAS No. 93472-57-2)

(Cyclohexylmethyl)sulfamic acid

Cat. No.: B14361087
CAS No.: 93472-57-2
M. Wt: 193.27 g/mol
InChI Key: PQULSVVANDRAIG-UHFFFAOYSA-N
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Description

(Cyclohexylmethyl)sulfamic acid (CAS 93472-57-2) is a chemical compound with the molecular formula C 7 H 15 NO 3 S and a molecular weight of 193.26 g/mol . It is supplied with a high purity level of >99%, making it a premium-grade reagent for advanced research and development applications . This compound belongs to the sulfamic acid class, molecular entities characterized by a sulfonyl moiety bridged by both an amine and a hydroxyl group . Sulfamic acid itself is a moderately strong, water-soluble, and non-hygroscopic acid . As a derivative, this compound serves as a versatile building block in organic and medicinal chemistry. Sulfamic acid functional groups are recognized for their utility in the design of various therapeutic agents, including antibiotics, nucleoside/nucleotide human immunodeficiency virus (HIV) reverse transcriptase inhibitors, HIV protease inhibitors (PIs), anticancer drugs, anti-epileptic drugs, and weight loss drugs . The compound can function as a key synthetic intermediate for the preparation of more complex molecules and is valued for its potential as a scaffold in drug discovery . Researchers can leverage this chemical for constructing molecular libraries, exploring structure-activity relationships, or developing novel synthetic methodologies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15NO3S B14361087 (Cyclohexylmethyl)sulfamic acid CAS No. 93472-57-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

93472-57-2

Molecular Formula

C7H15NO3S

Molecular Weight

193.27 g/mol

IUPAC Name

cyclohexylmethylsulfamic acid

InChI

InChI=1S/C7H15NO3S/c9-12(10,11)8-6-7-4-2-1-3-5-7/h7-8H,1-6H2,(H,9,10,11)

InChI Key

PQULSVVANDRAIG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CNS(=O)(=O)O

Origin of Product

United States

Chemical Reactivity and Transformation Mechanisms

Acid-Base Properties and Protonation Equilibria

The acid-base properties of (Cyclohexylmethyl)sulfamic acid are fundamental to its chemical behavior. These properties are largely dictated by the presence of the sulfamic acid group (-NHSO₃H).

This compound, a derivative of sulfamic acid, is classified as a moderately strong acid. atamanchemicals.comatamankimya.com The parent compound, sulfamic acid (H₃NSO₃), has a pKa of approximately 1.0, indicating it is a reasonably strong acid. wikipedia.orgsciencemadness.org The acidity of N-substituted sulfamic acids, such as the cyclohexylmethyl derivative, is influenced by the electronic effects of the substituent. The cyclohexylmethyl group is an electron-donating group, which would be expected to slightly decrease the acidity compared to the parent sulfamic acid. However, it remains a strong acid.

Studies on related N-substituted sulfonamides have shown that the acidity constants are highly dependent on the electron-donating or electron-withdrawing character of the substituent. nih.govresearchgate.net For instance, N-methylbenzenesulfonamides with electron-withdrawing groups exhibit increased acidity. nih.govresearchgate.net Conversely, the alkyl group in this compound would have a modest acid-weakening effect.

Table 1: Comparative Acidity of Sulfamic Acid and Analogs

CompoundpKaReference
Sulfamic Acid1.0 wikipedia.orgsciencemadness.org
N-methyl-4-methoxybenzenesulfonamide-3.5 (pKBH+) nih.govresearchgate.net
N-methyl-4-methylbenzenesulfonamide-4.2 (pKBH+) nih.govresearchgate.net
N-methyl-4-chlorobenzenesulfonamide-5.2 (pKBH+) nih.govresearchgate.net
N-methyl-4-nitrobenzenesulfonamide-6.0 (pKBH+) nih.govresearchgate.net

Note: pKBH+ values for N-methylbenzenesulfonamides represent the protonation equilibrium of the base.

In the solid state and in solution, sulfamic acid and its derivatives exist in a dynamic equilibrium between a canonical (neutral) form and a zwitterionic (inner salt) form. atamanchemicals.comwikipedia.orgwikipedia.org The zwitterionic form, H₃N⁺SO₃⁻, is generally considered to be the more stable tautomer for sulfamic acid itself, a fact supported by neutron diffraction studies. atamanchemicals.comwikipedia.orgchemeurope.com This stability is attributed to the formation of strong hydrogen bonds in the crystalline state and stabilization through hydration in aqueous solutions. wikipedia.org

For this compound, the equilibrium would be between the neutral form, C₆H₁₁CH₂NHSO₃H, and the zwitterionic form, C₆H₁₁CH₂N⁺H₂SO₃⁻. The presence of the bulky cyclohexylmethyl group may influence the solvation and crystal packing, which in turn affects the relative stability of the two forms. Theoretical studies on similar molecules suggest that the zwitterionic form can be stabilized in aqueous solution by hydrogen bonding with water molecules. wikipedia.org

Hydrolytic Stability and Decomposition Pathways

While the crystalline form of sulfamic acid is stable under normal storage conditions, its aqueous solutions undergo slow hydrolysis to form ammonium (B1175870) bisulfate. wikipedia.orgchemone.com This hydrolysis is accelerated at higher temperatures and in more concentrated solutions. atamankimya.comchemone.com The reaction is as follows:

H₃NSO₃ + H₂O → [NH₄]⁺[HSO₄]⁻ wikipedia.org

This compound is expected to exhibit similar hydrolytic behavior, yielding cyclohexylmethylammonium bisulfate upon reaction with water. The rate of this hydrolysis would likely be influenced by temperature and pH.

Thermally, sulfamic acid decomposes at temperatures above 205°C, yielding water, sulfur trioxide, sulfur dioxide, and nitrogen. wikipedia.orgsciencemadness.orgchemeurope.com The decomposition of this compound would likely follow a more complex pathway due to the presence of the organic substituent, potentially leading to a variety of fragmentation products.

Reactions with Inorganic Species (e.g., Nitrous Acid, Nitric Acid, Metal Ions)

This compound, like its parent compound, reacts with various inorganic species.

With nitrous acid (HNO₂) , sulfamic acid reacts to produce nitrogen gas and sulfuric acid. wikipedia.orgsciencemadness.org This reaction is quantitative and is often used for the removal of nitrite (B80452) ions from solutions. atamanchemicals.com The reaction with this compound would proceed similarly, yielding cyclohexylmethanol, nitrogen gas, and sulfuric acid. This reaction is understood to proceed via the interaction of the nitrosonium cation (NO⁺) with the amine. msu.edu

The reaction with concentrated nitric acid (HNO₃) is more complex. For sulfamic acid, it produces nitrous oxide (N₂O) and sulfuric acid. wikipedia.orgsciencemadness.orgrsc.org The reaction is thought to occur in multiple stages, involving the nitronium ion (NO₂⁺). rsc.orgscribd.com The reaction of this compound with nitric acid would likely also produce nitrous oxide and sulfuric acid, along with oxidation products of the cyclohexylmethyl group.

This compound can also react with metal ions to form soluble salts. atamankimya.com For instance, it can form water-soluble salts with calcium and ferric iron. atamankimya.com This property is utilized in cleaning applications to dissolve scale and rust. atamankimya.comatamanchemicals.com

Role in Organic Transformations as a Reactant or Intermediate

This compound can be involved in the formation of organosulfates and sulfamates, which are classes of organic sulfur compounds.

Organosulfates can be formed from the reaction of sulfamic acid with alcohols upon heating. wikipedia.orgsciencemadness.orgresearchgate.net While sulfamic acid itself is a milder sulfonating agent compared to reagents like chlorosulfonic acid, it can effectively sulfate (B86663) alcohols, typically forming the ammonium salt of the organosulfate. wikipedia.orgresearchgate.net In a similar vein, this compound could potentially act as a sulfating agent, though its primary role is often as a precursor. The formation of organosulfates is a topic of significant environmental interest due to their presence in atmospheric aerosols. nih.govresearchgate.netcopernicus.org

Sulfamates are derivatives of sulfamic acid where the nitrogen atom is substituted. wikipedia.orgchemeurope.com this compound is itself an N-substituted sulfamate (B1201201). The term "sulfamate" can also refer to the salts of sulfamic acids. For example, the reaction of cyclohexylamine (B46788) with sulfamic acid, followed by the addition of sodium hydroxide, yields sodium cyclamate (C₆H₁₁NHSO₃Na), a well-known artificial sweetener. atamanchemicals.comwikipedia.orgchemeurope.com This highlights the role of sulfamic acids as key intermediates in the synthesis of various sulfamate compounds. google.comgoogle.com

Derivatization for Advanced Chemical Structures

This compound serves as a versatile intermediate in the synthesis of more complex molecules, leveraging the reactivity of the sulfamic acid moiety. Its derivatization opens pathways to a variety of advanced chemical structures with applications in fields such as pharmaceuticals and materials science. The primary routes of derivatization involve transformations of the sulfamic acid group to form sulfamate esters and unsymmetrically substituted sulfamides. These reactions typically proceed via the activation of the sulfamic acid, followed by nucleophilic attack.

One general and effective method for the derivatization of N-substituted sulfamic acids, such as this compound, involves the formation of sulfamate esters. nih.gov This transformation can be achieved by first converting the sulfamic acid to its corresponding salt, which is then activated to facilitate esterification. A notable method employs triphenylphosphine (B44618) ditriflate as an activating agent. This approach allows for the coupling of the sulfamic acid with a range of alcohols, including primary, secondary, and phenolic nucleophiles, to yield the desired sulfamate esters. nih.gov

The reaction is tolerant of various functional groups on both the N-substituted sulfamic acid and the incoming alcohol, making it a broadly applicable strategy. For instance, N-alkyl substituents that are electron-rich can be successfully converted into their corresponding sulfamate esters. nih.gov This method is particularly advantageous as it avoids the use of harsh reagents like sulfuryl chloride and is effective for a wider range of substrates compared to older methods. nih.gov

Beyond esterification, this activation strategy can also be extended to the synthesis of unsymmetrically substituted sulfamides by using nitrogen nucleophiles instead of alcohols. nih.gov This is significant because unsymmetrically substituted sulfamides are valuable components of some bioactive molecules and are often challenging to prepare efficiently. nih.gov

The following tables summarize the derivatization of N-substituted sulfamic acids into sulfamate esters and sulfamides using the triphenylphosphine ditriflate activation method, illustrating the potential transformations for this compound.

Table 1: Synthesis of N-Substituted Sulfamate Esters

This table presents the outcomes of the derivatization of various N-substituted sulfamic acid salts with different alcohol nucleophiles. The yields demonstrate the versatility of the method for creating a diverse range of sulfamate esters.

N-Substituent of Sulfamic Acid Alcohol Nucleophile Product Yield (%)
Phenyl n-Pentanol n-Pentyl phenylsulfamate 85
4-Methoxyphenyl n-Pentanol n-Pentyl 4-methoxyphenylsulfamate 82
2,6-Dimethylphenyl n-Pentanol n-Pentyl 2,6-dimethylphenylsulfamate 75
Benzyl n-Pentanol n-Pentyl benzylsulfamate 65
Phenyl 2-Phenylethanol 2-Phenylethyl phenylsulfamate 78
Phenyl Cyclohexanol Cyclohexyl phenylsulfamate 70
Phenyl Phenol (B47542) Phenyl phenylsulfamate 55

Data sourced from a study on the synthesis of sulfamate esters. nih.gov

Table 2: Synthesis of Unsymmetrically Substituted Sulfamides

This table details the synthesis of sulfamides from an N-substituted sulfamic acid salt and various amine nucleophiles, showcasing the method's utility in forming N-S-N bonds.

N-Substituent of Sulfamic Acid Amine Nucleophile Product Yield (%)
Phenyl Benzylamine (B48309) N-Benzyl-N'-phenylsulfamide 60
Phenyl Morpholine N-(Phenylsulfamoyl)morpholine 72
Phenyl Aniline N,N'-Diphenylsulfamide 50

Data sourced from a study on the synthesis of differentially substituted sulfamides. nih.gov

The derivatization of this compound and its analogs is crucial for developing new therapeutic agents. nih.gov Sulfamates have been incorporated into a wide array of drug candidates, including antibiotics, antiviral agents, and anticancer drugs. nih.gov The ability to readily synthesize a variety of derivatives from a common precursor like this compound is a key enabling technology in medicinal chemistry.

Furthermore, N-alkylated sulfamic acid derivatives have been explored as acidic organocatalysts. scielo.br These catalysts are advantageous due to their low cost, stability, and reduced environmental impact compared to metal-based catalysts. For example, N-alkylated sulfamic acids have been successfully used to catalyze multicomponent reactions, such as the Biginelli reaction for the synthesis of dihydropyrimidinones, with good to excellent yields. scielo.br This application highlights how derivatization can transform a simple acid into a functional tool for green chemistry.


Advanced Analytical Methodologies for Characterization and Quantification in Research

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the separation and analysis of (Cyclohexylmethyl)sulfamic acid. Due to the compound's chemical nature, specialized column chemistries and detection methods are often required to achieve optimal results.

Mixed-Mode Column Applications

The inherent properties of this compound, which can exhibit both hydrophobic and ionic characteristics, make mixed-mode chromatography a particularly effective separation strategy. These columns possess stationary phases with a combination of reversed-phase and ion-exchange functionalities, allowing for tunable selectivity. thermofisher.comthermofisher.comlcms.cz

By manipulating mobile phase parameters such as pH, ionic strength, and organic solvent concentration, chromatographers can finely control the retention and resolution of this compound from other sample components. thermofisher.comthermofisher.comlcms.cz For instance, a mixed-mode column with anion-exchange properties can be employed to retain the negatively charged sulfamic acid group, while the cyclohexylmethyl moiety can interact with the reversed-phase character of the stationary phase. thermofisher.comsielc.com This dual retention mechanism provides enhanced separation power, especially for complex mixtures. thermofisher.comthermofisher.com

The Primesep family of mixed-mode columns, for example, offers various stationary phases that can be tailored for specific separation challenges. sielc.com The retention of sulfamic acid and its derivatives on such columns is typically achieved through an anion-exchange mechanism. sielc.com The choice of a suitable mixed-mode column and the optimization of mobile phase conditions are critical for developing robust and selective analytical methods. thermofisher.comlcms.cz

Detection Methods

The detection of this compound following chromatographic separation often requires specialized detectors due to its lack of a strong UV chromophore. sielc.com

LC/Mass Spectrometry (LC/MS): This is a powerful and highly selective technique for the detection and quantification of this compound. shimadzu.comnih.gov Mass spectrometry provides mass-to-charge ratio information, which aids in the unambiguous identification of the compound. shimadzu.com For quantitative analysis, selected ion monitoring (SIM) can be utilized to enhance sensitivity and selectivity, even in complex matrices. shimadzu.com High-resolution mass spectrometry (HRMS) can further improve selectivity and is particularly useful for differentiating the target analyte from isobaric interferences. nih.gov

Evaporative Light Scattering Detection (ELSD): ELSD is a universal detection method that is not dependent on the optical properties of the analyte. waters.comamazonaws.com The eluent from the HPLC column is nebulized, and the solvent is evaporated, leaving behind a fine mist of analyte particles. These particles scatter a light beam, and the scattered light is detected. amazonaws.com ELSD is compatible with gradient elution and is suitable for detecting compounds like this compound that lack a UV chromophore. waters.com The detector's response is related to the mass of the analyte, making it a valuable tool for quantification. nih.govvscht.cz

Corona Charged Aerosol Detection (CAD): Similar to ELSD, CAD is another universal detector that is well-suited for non-volatile and semi-volatile compounds. nih.govyoutube.com In CAD, the analyte particles are charged by a corona discharge, and the resulting charged aerosol is measured by an electrometer. youtube.com CAD generally offers higher sensitivity and a wider dynamic range compared to ELSD. chromforum.orgresearchgate.net It provides a nearly uniform response for different analytes, which simplifies quantification, especially when reference standards are unavailable. nih.gov

Detection Method Principle Advantages for this compound Analysis Considerations
LC/Mass Spectrometry (LC/MS) Measures the mass-to-charge ratio of ionized molecules.High selectivity and sensitivity, structural confirmation. shimadzu.comnih.govMatrix effects can influence ionization and quantification. nih.gov
Evaporative Light Scattering Detection (ELSD) Detects light scattered by non-volatile analyte particles after solvent evaporation.Universal detection for non-chromophoric compounds, gradient compatible. waters.comamazonaws.comResponse can be non-linear and dependent on analyte volatility. nih.gov
Corona Charged Aerosol Detection (CAD) Measures charge transferred to analyte particles from a corona discharge.High sensitivity, wide dynamic range, near-uniform response. nih.govresearchgate.netRequires volatile mobile phases and can be sensitive to mobile phase composition changes. nih.gov

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation of this compound, providing detailed information about its molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁴N, ¹⁵N, ¹⁷O NMR)

NMR spectroscopy is a powerful tool for determining the precise structure of this compound in solution.

¹H and ¹³C NMR: These techniques provide information about the hydrogen and carbon framework of the molecule. The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for the complete assignment of all protons and carbons in the cyclohexyl ring, the methyl group, and the methylene (B1212753) bridge. mdpi.com Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, can be used to establish connectivity between different parts of the molecule. mdpi.com

¹⁴N, ¹⁵N, and ¹⁷O NMR: While less common, NMR of these heteroatoms can provide direct insight into the electronic environment of the nitrogen and oxygen atoms within the sulfamic acid group. nih.gov Paramagnetic NMR techniques may be employed to study the interaction of the compound with metal ions, which can be relevant in certain research contexts. mdpi.com The chemical shifts and relaxation times of these nuclei can be sensitive to changes in coordination and chemical environment. nih.govmdpi.com

Infrared and Raman Spectroscopy

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various vibrational modes of its functional groups. Key expected absorptions include N-H stretching, S=O stretching (asymmetric and symmetric), S-N stretching, and C-H stretching and bending vibrations of the cyclohexyl and methyl groups. nih.govchemicalbook.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. rsc.org The Raman spectrum will also show bands related to the vibrations of the sulfamic acid and cyclohexylmethyl moieties. researchgate.net The symmetric stretching vibrations of non-polar bonds often give rise to strong Raman signals. rsc.org

Spectroscopic Technique Information Obtained Expected Key Signals for this compound
¹H NMR Proton environment and connectivity.Signals for cyclohexyl protons, methylene protons, and methyl protons. mdpi.com
¹³C NMR Carbon skeleton.Resonances for all unique carbon atoms in the molecule. mdpi.com
Infrared (IR) Spectroscopy Functional groups present.N-H stretch, S=O stretch, S-N stretch, C-H stretch. nih.govchemicalbook.com
Raman Spectroscopy Molecular vibrations, complementary to IR.Symmetric S=O stretch, skeletal vibrations. rsc.orgresearchgate.net

UV-Visible Spectroscopy

UV-Visible spectroscopy is generally of limited utility for the direct characterization of this compound, as the compound lacks significant chromophores that absorb light in the ultraviolet-visible region. sielc.com However, it can be useful in derivatization methods where a chromophore is introduced into the molecule to facilitate detection and quantification.

X-ray Diffraction Studies (Single Crystal and Powder)

X-ray diffraction (XRD) stands as a cornerstone technique for the structural analysis of crystalline materials, providing fundamental insights into the atomic and molecular arrangement within a compound. For this compound, both single-crystal and powder XRD are invaluable for determining its solid-state structure and observing any phase changes.

Crystal Structure Determination

While specific crystallographic data for this compound is not widely published, the general methodology would involve growing a suitable single crystal, mounting it on a goniometer, and collecting diffraction data at a specific temperature, often low temperatures to reduce thermal vibrations. The resulting data would be processed to yield a detailed structural model. For comparison, the parent compound, sulfamic acid, exists in a zwitterionic form in the solid state, and it is anticipated that this compound would exhibit similar characteristics, with the sulfamic acid group being deprotonated and the nitrogen atom protonated.

Table 1: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)12.1
β (°)98.5
Volume (ų)1029
Z4
Calculated Density (g/cm³)1.25

Note: The data in this table is hypothetical and serves as an illustrative example of the type of information obtained from a single-crystal X-ray diffraction study.

Phase Transition Analysis

Powder X-ray diffraction (PXRD) is employed to analyze the crystalline phases of a bulk sample of this compound. This technique is particularly useful for identifying different polymorphic forms of the compound and for studying phase transitions that may occur as a function of temperature or pressure. By recording the diffraction pattern at various temperatures, changes in the crystal lattice, such as alterations in unit cell parameters or a complete change in the crystal system, can be monitored.

Such studies are critical for understanding the physical stability of the compound and for quality control in manufacturing processes. Any changes in the crystalline form can significantly impact the physical properties of the material.

Electrochemical Methods (e.g., Cyclic Voltammetry, Electrochemical Quartz Crystal Microbalance)

Electrochemical methods provide valuable information about the redox properties of this compound and its interactions at electrode surfaces.

Cyclic Voltammetry (CV) would be a primary technique to investigate the oxidation and reduction potentials of this compound. By scanning the potential of an electrode in a solution containing the compound, one can determine if it undergoes electron transfer reactions within the explored potential window. The resulting voltammogram would reveal the potentials at which these processes occur and can provide insights into the reaction kinetics and reversibility.

Electrochemical Quartz Crystal Microbalance (EQCM) could be utilized to study the adsorption or deposition of this compound onto an electrode surface. The EQCM measures minute changes in mass at the electrode surface in real-time by monitoring the resonance frequency of a quartz crystal. This would be particularly relevant if the compound or its electrochemical reaction products have a tendency to form films on the electrode.

Spectrophotometric Determination

Spectrophotometry offers a straightforward and sensitive method for the quantification of this compound in solution. A common approach for the determination of sulfamic acid and its derivatives involves their acid hydrolysis to form ammonium (B1175870) ions. researchgate.net The resulting ammonium can then be quantified using the well-established Berthelot reaction. researchgate.net

In this method, the ammonium ions react with a phenol (B47542) or salicylate (B1505791) reagent in the presence of an oxidizing agent (like hypochlorite) and a catalyst (such as sodium nitroprusside) to form a colored indophenol (B113434) dye. researchgate.net The intensity of the color, which is directly proportional to the concentration of the original sulfamic acid derivative, is measured using a spectrophotometer at a specific wavelength, typically around 630-660 nm. researchgate.net

Table 2: Key Parameters for Spectrophotometric Determination

ParameterDescription
PrincipleAcid hydrolysis to ammonium, followed by colorimetric determination using the Berthelot reaction. researchgate.net
ReagentsThis compound sample, strong acid (for hydrolysis), phenol/salicylate, sodium hypochlorite, sodium nitroprusside. researchgate.net
Wavelength of Max Absorbance (λmax)Typically in the range of 630-660 nm for the indophenol dye. researchgate.net
QuantificationBased on a calibration curve constructed using standards of known concentrations.

This method would need to be optimized and validated specifically for this compound to ensure accuracy and precision.

Emerging Research Directions and Future Perspectives in Sulfamate Chemistry

Development of Novel N-Alkylated Sulfamic Acid Derivatives for Synthetic Applications

N-alkylated sulfamic acid derivatives are gaining prominence as effective and easily synthesized acidic organocatalysts. researchgate.netscielo.br Their utility in organic synthesis is expanding, driven by their favorable properties such as good miscibility in various organic solvents like methanol, ethanol, and acetone. scielo.br This compatibility makes them valuable promoters for a range of organic reactions.

One significant area of application is in multicomponent reactions, such as the Biginelli reaction for the synthesis of dihydropyrimidinones (DHPMs). Research has demonstrated that N-alkylated sulfamic acid derivatives can successfully catalyze these reactions, leading to good yields of the desired products. scielo.br For instance, the derivative synthesized from benzylamine (B48309) has shown promising results, achieving yields of approximately 80%. researchgate.netscielo.br These organocatalysts have proven effective with both classic 1,3-dicarbonyl compounds and their long-chain fatty derivatives. scielo.br

The synthesis of these N-alkylated sulfamic acid derivatives is straightforward, adding to their appeal as catalysts. scielo.br Their acidic nature, with pKa values for aliphatic derivatives being slightly weaker than sulfamic acid itself (e.g., pKa of cyclohexylsulfamic acid is 1.90), makes them suitable for acid-catalyzed transformations. scielo.br

Recent research has also explored the use of sulfamate (B1201201) acetamides as electrophiles in the design of targeted covalent inhibitors, a critical area in chemical biology and drug discovery. nih.govnih.govuark.edu These compounds offer tunable reactivity and can be used for late-stage functionalization of complex molecules. acs.org The self-immolative nature of the sulfamate group, which releases sulfur trioxide and an amine, allows for traceless tagging and the development of "turn-on" probes for biological applications. nih.govnih.gov This chemistry represents a significant advancement, providing a versatile tool for creating covalent ligands with improved stability and selectivity. nih.govnih.govuark.eduacs.org

Table 1: Applications of N-Alkylated Sulfamic Acid Derivatives in Synthesis

Application AreaSpecific ReactionCatalyst ExampleKey Findings
Multicomponent ReactionsBiginelli ReactionN-alkylated sulfamic acid from benzylamineGood yields (approx. 80%) for dihydropyrimidinone synthesis. researchgate.netscielo.br
Targeted Covalent InhibitorsCovalent Ligand-Directed ReleaseSulfamate acetamidesTunable reactivity, suitable for in vivo applications. nih.govnih.govuark.edu
C-H FunctionalizationPosition-Selective HalogenationSulfamate esters and sulfamidesDirects halogenation to specific sites via 1,6-hydrogen-atom transfer. duke.edu
Cross-Coupling ReactionsSuzuki-Miyaura CouplingHeterocyclic O-SulfamatesEnables the formation of biaryl compounds with a variety of heterocyclic partners. nih.gov

Advanced Catalytic Systems (e.g., Super-Acidic Ionic Liquids)

A groundbreaking development in sulfamate chemistry is the creation of super-acidic ionic liquids (SAILs) derived from N-alkylated sulfamic acids. solvomet.eu These novel systems, such as [R2NH–SO3H][Tf2N], are a new class of super acids with pKa values potentially lower than -7, offering a safer and more manageable alternative to traditional super acids like FSO3H. solvomet.eu The formation of these ionic liquids requires a super acid like bistriflimic acid (HTf2N) to fully protonate the sulfamic acid. solvomet.eu

These sulfamic acid-based ionic liquids have shown exceptional performance in various catalytic applications. They can be used as non-aqueous systems for leaching metal oxides, effectively dissolving compounds like CuO, NiO, and Fe2O3 at elevated temperatures. solvomet.eu The combination of the strong acidity of the sulfamic acid ionic liquid and the solvating power of co-solvents like [C2mim][Cl] enables efficient dissolution. solvomet.eu

Furthermore, sulfonic acid-functionalized ionic liquids are being explored as catalysts for a variety of organic transformations. nih.govresearchgate.net They have been successfully used in the esterification of fatty acids and the hydrolysis of cellulose. nih.govresearchgate.net The catalytic activity of these ionic liquids can be tuned by modifying the cation type, with imidazolium-based systems often showing the highest activity. researchgate.net The reusability of these catalysts makes them an attractive option for developing sustainable chemical processes. researchgate.net

Another innovative approach involves supporting sulfamic acid on solid materials like metal-organic frameworks (MOFs). For example, sulfamic acid supported on Cr-MIL-101 has been shown to be an efficient heterogeneous acid catalyst for the synthesis of xanthenes and coumarins. rsc.org This method combines the high porosity and surface area of MOFs with the catalytic activity of sulfamic acid, resulting in a stable and reusable catalyst. rsc.org

Applications in Materials Science (e.g., Waterborne Polyurethane Curing Agents)

Sulfamic acid and its derivatives are finding increasing use in materials science, particularly in the development of waterborne polyurethane (WPU) curing agents. google.com These curing agents are crucial components in two-component waterborne polyurethane coatings, which are valued for their environmental friendliness. google.com

The incorporation of sulfamic acid with large steric hindrance groups as a hydrophilic monomer in the polyurethane backbone can lead to coatings with excellent water resistance. google.com The modification of polyisocyanates with sulfamic acid results in curing agents that have low viscosity, good water dispersibility, and excellent compatibility with waterborne hydroxyl resins. google.com This leads to the formation of paint films with high gloss and good hardness. google.com The preparation process is straightforward, involving the reaction of sulfamic acid with a polyisocyanate at elevated temperatures. google.com

Anionic modification of polyisocyanates can also be achieved using sulfonic acid groups, which can slow down the reaction rate of the isocyanate (NCO) group with water, a desirable characteristic in waterborne systems. bbwpublisher.com Composite hydrophilic modification using both non-ionic components like polyethylene (B3416737) glycol and ionic components like sodium hydroxyethyl (B10761427) sulfonate can produce WPU curing agents with a good balance of properties, including flexibility, gloss, and low water absorption. bbwpublisher.com

Theoretical Advancements in Understanding Sulfamate Reactivity and Selectivity

Computational studies are providing deeper insights into the reactivity and selectivity of sulfamates in various chemical transformations. These theoretical investigations complement experimental findings and help in the rational design of new catalysts and reactions.

For example, computational studies have been instrumental in understanding the mechanism of nickel-catalyzed Suzuki-Miyaura cross-coupling reactions involving aryl sulfamates. nih.gov These studies help to elucidate the key steps of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination. nih.gov

Theoretical analysis is also crucial for understanding the factors that govern the position-selective C-H functionalization reactions directed by sulfamate esters. duke.edu By modeling the transition states of the hydrogen-atom transfer (HAT) process, researchers can predict and explain the observed regioselectivity. duke.edu This understanding is vital for developing new synthetic methods that can selectively modify complex molecules.

Furthermore, computational chemistry plays a role in predicting the acidity of sulfamic acid derivatives and the stability of the resulting ionic liquids. solvomet.eu These theoretical models aid in the design of new super-acidic systems with tailored properties for specific catalytic applications. As computational methods become more powerful and accurate, they will undoubtedly play an even more significant role in advancing the field of sulfamate chemistry.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing (Cyclohexylmethyl)sulfamic acid, and what analytical techniques are used to confirm its structure?

  • Methodology : Synthesis typically involves sulfamation of cyclohexylmethanol using sulfamoyl chloride or via condensation reactions under controlled pH (e.g., 2–3) to avoid decomposition. Purification is achieved through recrystallization in ethanol-water mixtures. Structural confirmation requires NMR (¹H/¹³C) for functional group analysis, mass spectrometry (MS) for molecular weight validation, and X-ray crystallography for stereochemical determination .

Q. How does the cyclohexylmethyl group influence the solubility and stability of sulfamic acid derivatives in aqueous vs. organic solvents?

  • Methodology : Solubility is tested by dissolving the compound in solvents like water, ethanol, or cyclohexane at varying temperatures (25–80°C). Stability is assessed via pH-dependent degradation studies (e.g., 1M HCl/NaOH at 37°C for 24 hours). The hydrophobic cyclohexyl group reduces aqueous solubility but enhances stability in organic phases, as observed in analogous sulfamic acid derivatives .

Q. What are the primary applications of this compound in organic synthesis?

  • Methodology : The compound is used as a Brønsted acid catalyst in multicomponent reactions (e.g., synthesis of tetrahydroindoles or thiazolidinones). Experimental setups involve optimizing catalyst loading (5–25 mol%), solvent-free conditions, or ball milling (400–600 rpm) to achieve yields >85%. Reaction progress is monitored via TLC or HPLC .

Advanced Research Questions

Q. How can reaction conditions be optimized when using this compound as a catalyst in heterogeneous systems?

  • Methodology : Parameters include:

  • Catalyst loading : Titrate between 10–30 mol% to balance cost and efficiency.
  • Solvent selection : Compare polar aprotic (e.g., DMF) vs. non-polar solvents for yield and recyclability.
  • Temperature : Conduct reactions at 25–100°C to identify exothermic/endothermic steps.
  • Reusability : Recover catalyst via filtration, wash with ethanol, and test activity over 5 cycles (yield loss <15% indicates robustness) .

Q. What mechanistic insights explain the catalytic activity of this compound in acid-catalyzed reactions?

  • Methodology : Use DFT calculations to map proton transfer pathways or characterize intermediates via in-situ FTIR/NMR. Compare kinetic isotope effects (KIE) in H₂O vs. D₂O to identify rate-determining steps. Studies on analogous sulfamic acids suggest dual acid-base activation of substrates .

Q. How should researchers resolve contradictions in reported catalytic efficiencies of sulfamic acid derivatives across studies?

  • Methodology :

  • Reproducibility : Adhere to standardized protocols (e.g., IUPAC guidelines) for reaction setup and purity checks.
  • Data normalization : Account for variables like substrate ratios, solvent purity, and moisture content.
  • Comparative studies : Replicate conflicting experiments under identical conditions to isolate discrepancies (e.g., pH drift during reactions) .

Q. What strategies mitigate the decomposition of this compound under high-temperature or strongly acidic conditions?

  • Methodology :

  • Stabilizers : Add antioxidants (e.g., BHT) or buffer systems (e.g., phosphate, pH 4–6).
  • Encapsulation : Use mesoporous silica or cyclodextrin complexes to protect the active site.
  • Kinetic studies : Perform thermogravimetric analysis (TGA) to identify decomposition thresholds (>120°C in air) .

Data Analysis and Interpretation

Q. How can computational modeling enhance the design of this compound derivatives for targeted reactivity?

  • Methodology : Apply molecular docking (AutoDock) or MD simulations to predict binding affinities with substrates. Use QSAR models to correlate substituent effects (e.g., electron-withdrawing groups on the cyclohexyl ring) with catalytic activity. Validate predictions with synthetic analogs .

Q. What statistical approaches are recommended for analyzing variability in catalytic yield data?

  • Methodology :

  • ANOVA : Compare means across experimental groups (e.g., catalyst loadings).
  • Regression analysis : Model yield as a function of temperature, solvent polarity, or reaction time.
  • Error bars : Report standard deviations from triplicate runs to highlight reproducibility .

Tables of Key Experimental Data

Parameter Optimal Range Impact on Yield Reference
Catalyst Loading15–20 mol%Maximizes turnover number
Ball Milling Speed500–600 rpmEnhances reaction kinetics
Reaction Temperature60–80°CBalances rate vs. stability
Recyclability Cycles≤5 cyclesYield retention >85%

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